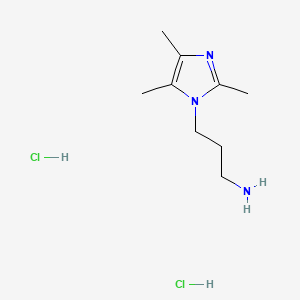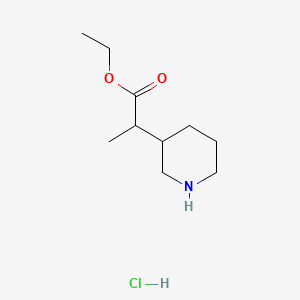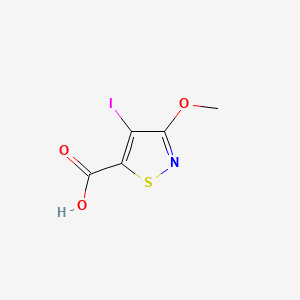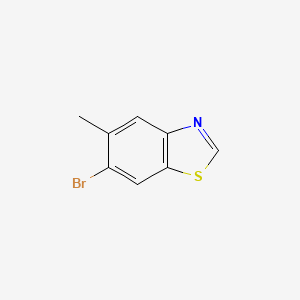![molecular formula C8H10BN3O2 B13457404 (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a boronic acid derivative that features a pyrazolopyridine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, employing palladium catalysts and various ligands to facilitate the coupling process .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reactions are typically carried out in solvents such as toluene or ethanol under mild conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . In biology and medicine, derivatives of this compound have been investigated for their potential as kinase inhibitors and other therapeutic agents . Additionally, it has applications in the development of new materials and catalysts for industrial processes .
Wirkmechanismus
The mechanism of action of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination . During oxidative addition, the palladium catalyst forms a complex with the aryl or vinyl halide, followed by transmetalation where the boronic acid transfers its organic group to the palladium complex . Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid include other boronic acids such as 3-pyridinylboronic acid and 4-pyridinylboronic acid . These compounds also participate in Suzuki-Miyaura cross-coupling reactions but differ in their structural features and reactivity . The unique pyrazolopyridine core of this compound provides distinct electronic properties that can influence its reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C8H10BN3O2 |
|---|---|
Molekulargewicht |
191.00 g/mol |
IUPAC-Name |
(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3 |
InChI-Schlüssel |
MGGRAQNRTQOUFS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















